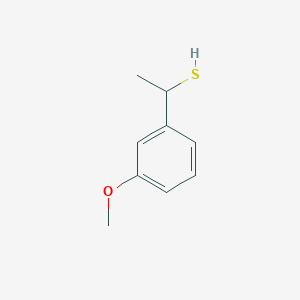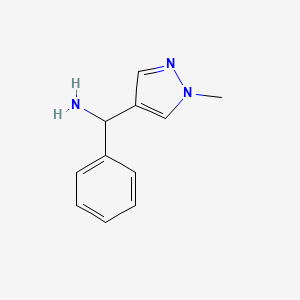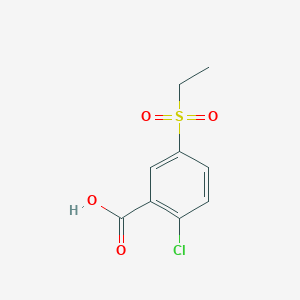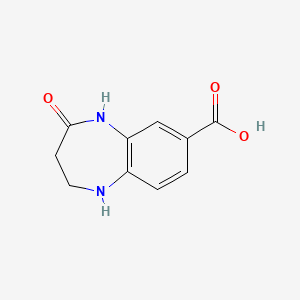![molecular formula C10H13F2NO2 B1417354 [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine CAS No. 1099691-90-3](/img/structure/B1417354.png)
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine
説明
2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine, also known as DFMEM, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of aniline and is a monoamine compound with a unique structure. DFMEM has been used in a variety of biochemical and physiological studies in order to understand the mechanisms of action of various compounds and to understand the effects of different drugs on the human body.
科学的研究の応用
Serotonin/Noradrenaline Reuptake Inhibition
- A study explored the development of 1-(2-phenoxyphenyl)methanamines, which demonstrate dual 5-HT and NA reuptake pharmacology. These compounds were identified for their human in vitro metabolic stability, selectivity for hERG, and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).
Inhibition of Squalene Epoxidase
- Research identified NB-598 as a potent inhibitor of squalene epoxidase, a key enzyme in cholesterol synthesis. This compound was effective in inhibiting cholesterol synthesis in both cellular and animal models (Horie et al., 1990).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes, including those with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, were synthesized for their photocytotoxic properties in red light and for cellular imaging. These complexes showed potential in generating reactive oxygen species and interacting with DNA (Basu et al., 2014).
Analytical Chemistry
- Arylcyclohexylamines, including 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone and related compounds, were characterized for their psychoactive properties. Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy were employed (De Paoli et al., 2013).
Synthesis and Spectral Analysis
- A novel coumarin derivative, synthesized from 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine, was analyzed using NMR techniques. This research offers insight into the spatial orientation of the arylamino substituent and coumarin core (Dekić et al., 2020).
Synthesis of Methanamines
- Studies on the synthesis of various methanamines, such as (2-methoxybenzyl)(2-methoxybenzylidene)azanium and its derivatives, have been conducted. These involve understanding the molecular structure and interactions within the compounds (El Glaoui et al., 2010).
生化学分析
Biochemical Properties
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity and altering the metabolic pathway .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, it may bind to G-protein coupled receptors (GPCRs), leading to the activation or inhibition of downstream signaling pathways. Additionally, this compound can act as an enzyme inhibitor, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that could have different biological activities. In in vitro studies, this compound has been observed to maintain its activity for a certain period before degradation products start to appear. In in vivo studies, the long-term effects on cellular function include potential changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases. These metabolic processes can influence the overall metabolic flux and levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic cation transporters (OCTs) or multidrug resistance proteins (MRPs). Once inside the cell, the compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular respiration and energy production .
特性
IUPAC Name |
[2-(difluoromethoxy)-3-ethoxyphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-5,10H,2,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVHPXBQBQMVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)
![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)

![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)
![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)





![3-[4-(Ethanesulfonyl)phenyl]propanoic acid](/img/structure/B1417290.png)



